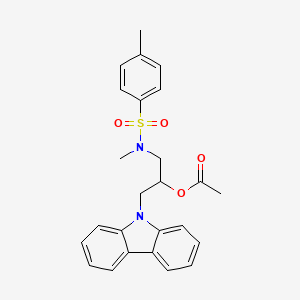

![molecular formula C9H11NO2 B2855530 Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate CAS No. 2108908-57-0](/img/structure/B2855530.png)

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

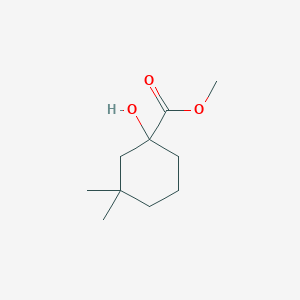

“Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research purposes .

Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as “this compound”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of “this compound” is based on the bicyclo[2.1.1]hexane core, which is a valuable saturated bicyclic structure incorporated in newly developed bio-active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve [2 + 2] cycloaddition, which is a type of photochemical reaction .Aplicaciones Científicas De Investigación

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate has a number of applications in scientific research. It can be used as a building block for the synthesis of a variety of organic compounds, such as polymers and pharmaceuticals. It can also be used as a model compound to study the structure and reactivity of organic molecules. In addition, it has been used to study the structure and reactivity of proteins and other biological macromolecules.

Mecanismo De Acción

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate is an aromatic compound with a planar structure. This structure enables it to interact with other molecules, such as proteins, through hydrogen bonding and van der Waals forces. It can also interact with other molecules through electrostatic interactions, such as ionic and dipole-dipole interactions.

Biochemical and Physiological Effects

This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to inhibit the formation of certain inflammatory mediators, such as prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate is a versatile compound that is easy to synthesize and use in laboratory experiments. It is also relatively non-toxic and has low environmental impact. However, it is not soluble in water, which can limit its use in certain experiments.

Direcciones Futuras

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate has a wide range of potential applications in scientific research. It could be used to develop new drugs and therapies for a variety of diseases, such as cancer, inflammation, and neurological disorders. It could also be used to develop new materials and polymers for industrial applications. In addition, it could be used to study the structure and reactivity of proteins and other biological macromolecules. Finally, it could be used to develop new methods for synthesizing organic compounds.

Métodos De Síntesis

Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate is synthesized from the reaction of 4-cyanobicyclo[2.1.1]hexane-1-carboxylic acid with methyl iodide in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The reaction is typically complete within 1-2 hours.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-7(11)9-3-2-8(4-9,5-9)6-10/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUVGOYDJUCGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC(C1)(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2855452.png)

![N-(2-chlorobenzyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2855454.png)

![4-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2855455.png)

![N-(2-chloro-4-methylphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2855459.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2855463.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)

![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)